Conformational Basis for cis-3-Aminocyclohexanol's Distinct Pharmacophoric Presentation
The cis-3-aminocyclohexanol scaffold adopts a distinct equatorial-axial chair conformation in solution, in stark contrast to the diequatorial arrangement of the trans isomer. This fundamental conformational difference directly impacts the spatial orientation of the amino and hydroxyl groups, a critical factor for molecular recognition in biological systems and the design of conformationally constrained ligands [1].
| Evidence Dimension | Preferred cyclohexane ring conformation and functional group orientation |
|---|---|
| Target Compound Data | Equatorial-axial chair conformation with a syn-orientation of the hydroxyl and amino groups (cis) |
| Comparator Or Baseline | Diequatorial chair conformation with an anti-orientation of functional groups (trans) |
| Quantified Difference | Qualitative difference in spatial arrangement and functional group presentation (syn vs. anti) |
| Conditions | NMR NOESY experiments and conformational analysis in solution as reported for structurally analogous N-benzyl substituted cis- and trans-3-aminocyclohexanol derivatives [1] |
Why This Matters
This difference dictates the compound's utility in generating specific 3D pharmacophores; the cis configuration is essential when a syn-1,3-amino alcohol motif is required for target engagement, while the trans configuration would present a different binding surface.
- [1] Iris Montoya Balbás, Blanca Eda Domínguez Mendoza, Mario Fernández-Zertuche, Mario Ordoñez, and Irma Linzaga-Elizalde. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules 2012, 17(1), 151-162. View Source
